molecular formula C11H10N2O4 B076894 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one CAS No. 14532-33-3

4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one

Cat. No. B076894
CAS RN: 14532-33-3
M. Wt: 234.21 g/mol
InChI Key: VZFSNNVUKMJFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one, also known as HAMI 3379, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. The compound belongs to the family of isoxazoles, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to cause cellular damage. In addition, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.

Biochemical And Physiological Effects

4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been found to reduce the levels of inflammatory cytokines and increase the activity of antioxidant enzymes in cells. In addition, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has several advantages for lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379. One potential area of research is the development of novel derivatives of the compound with improved pharmacological properties. In addition, further studies are needed to fully elucidate the mechanism of action of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 and its potential therapeutic applications in various diseases. Finally, the safety and efficacy of the compound need to be evaluated in clinical trials before it can be considered for use in humans.
In conclusion, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 is a synthetic compound that has shown promise as a potential therapeutic agent for various diseases. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 and its derivatives for the treatment of human diseases.

Synthesis Methods

4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 can be synthesized through a multistep process involving the reaction of 5-hydroxy-3-methylisoxazole-4-carboxaldehyde with allylamine, followed by cyclization with acetic anhydride and deprotection with hydrochloric acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. In addition, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

14532-33-3

Product Name

4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C11H10N2O4/c1-6-8(10(14)16-12-6)4-3-5-9-7(2)13-17-11(9)15/h3-5,12H,1-2H3

InChI Key

VZFSNNVUKMJFNK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)ON1)C=CC=C2C(=NOC2=O)C

Canonical SMILES

CC1=C(C(=O)ON1)C=CC=C2C(=NOC2=O)C

Other CAS RN

14532-33-3

Origin of Product

United States

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